molecular formula C5H10Cl2O2 B3121078 1-Chloro-3-(2-chloroethoxy)propan-2-ol CAS No. 27905-76-6

1-Chloro-3-(2-chloroethoxy)propan-2-ol

Cat. No. B3121078
CAS RN: 27905-76-6
M. Wt: 173.03 g/mol
InChI Key: TWIWQIMWZBPIGB-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Specific chemical reactions involving “1-Chloro-3-(2-chloroethoxy)propan-2-ol” are not available in the retrieved data. There is a mention of a similar compound, “1-chloro-3-(2-hydroxyethoxy)propan-2-ol”, but the specific reactions are not detailed .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Chloro-3-(2-chloroethoxy)propan-2-ol” are not explicitly mentioned in the retrieved data. Similar compounds have been analyzed, but the specific properties of “1-Chloro-3-(2-chloroethoxy)propan-2-ol” are not provided .

Safety And Hazards

The safety and hazards associated with “1-Chloro-3-(2-chloroethoxy)propan-2-ol” are not detailed in the retrieved data. It’s always important to handle chemical compounds with appropriate safety measures .

Future Directions

The future directions for the study or use of “1-Chloro-3-(2-chloroethoxy)propan-2-ol” are not specified in the retrieved data. There is a patent that discusses an improved process for the preparation of intermediates, which might be relevant .

properties

IUPAC Name

1-chloro-3-(2-chloroethoxy)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10Cl2O2/c6-1-2-9-4-5(8)3-7/h5,8H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWIWQIMWZBPIGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)OCC(CCl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60399124
Record name 1-chloro-3-(2-chloroethoxy)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-3-(2-chloroethoxy)propan-2-ol

CAS RN

27905-76-6
Record name 1-chloro-3-(2-chloroethoxy)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture consisting of 100 g 2-chloroethanol (12.4 mol), 573 g epichlorohydrin (6.2 mol) and 20 g of an acidic ion exchange resin were refluxed for 24 hours. The mixture was then filtered to remove the ion exchange resin and the excess alcohol and unreacted epichlorohydrin were removed by distillation. The residue was distilled under vacuum and the product 1-chloro-3-(2-chloroethoxy)2-propanol (804 g, 75% yield) distilled between 89 and 1° C. at 0.05 mm Hg.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
573 g
Type
reactant
Reaction Step Two
[Compound]
Name
acidic ion
Quantity
20 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

step 1—To a solution of R-(−)-epichlorohydrin (7 mL, 89.27 mmol) and DCE (280 mL) was added 2-chloroethanol (6.3 mL, 93.74 mmol) followed by a solution of BF3 Et2O (1.1 mL, 8.927 mmol) and DCE (20 mL). The pale yellow solution was stirred at 45° C. for 2 h. The reaction mixture was allowed to cool to RT, evaporated and dried in vacuo overnight (yield>95%) to afford 1-chloro-3-(2-chloro-ethoxy)-propan-2-ol.
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
6.3 mL
Type
reactant
Reaction Step One
Name
Quantity
280 mL
Type
solvent
Reaction Step One
[Compound]
Name
BF3 Et2O
Quantity
1.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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